molecular formula C13H14N4O4 B2993992 N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide CAS No. 1396801-52-7

N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide

Cat. No.: B2993992
CAS No.: 1396801-52-7
M. Wt: 290.279
InChI Key: ZICGDXYXAWRJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide ( 1396801-52-7) is a high-purity chemical compound offered for research and development purposes. This complex molecule, with a molecular formula of C13H14N4O4 and a molecular weight of 290.27, features a distinctive structure incorporating dual 5-methylisoxazole motifs linked through an azetidine-3-carboxamide core . The 5-methylisoxazole-3-carboxamide scaffold is a recognized structure in medicinal chemistry with demonstrated utility in inhibitor design. Recent research has highlighted derivatives of this scaffold as potent and selective inhibitors of receptor tyrosine kinases such as CSF-1R and c-Kit, which are relevant targets for therapeutic interventions in neurodegenerative diseases and other conditions . These inhibitors have shown promising blood-brain barrier permeability and minimal cytotoxicity in profiling studies, making the scaffold of significant interest for central nervous system (CNS) drug discovery programs . Furthermore, the 5-methylisoxazole-3-carboxamide core has been investigated as a potential optimized scaffold, with some studies suggesting it may offer a favorable pharmacological profile compared to its structural isomer, including a different metabolic pathway that could be associated with reduced toxicity concerns . Compounds based on this structure have also been explored in the development of bromodomain inhibitors, a promising class of therapeutics for oncology . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-7-3-10(15-20-7)13(19)17-5-9(6-17)12(18)14-11-4-8(2)21-16-11/h3-4,9H,5-6H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICGDXYXAWRJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₃N₃O₃
  • Molecular Weight : 253.26 g/mol
  • CAS Number : 3405-77-4

This compound features a unique combination of isoxazole rings and an azetidine moiety, which may contribute to its biological properties.

Research indicates that compounds containing isoxazole derivatives often exhibit diverse pharmacological activities, primarily due to their ability to interact with various biological targets. The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of carbonic anhydrase, a crucial enzyme in various physiological processes .
  • Antitumor Activity : Some derivatives have been studied for their effects on cancer cell lines, indicating potential antitumor properties through modulation of signaling pathways involved in cell proliferation and apoptosis .

In Vitro Studies

A series of studies have evaluated the biological activity of isoxazole derivatives, including the target compound. Key findings include:

  • Carbonic Anhydrase Inhibition :
    • A study synthesized various sulfonamide derivatives related to isoxazole and tested them against human carbonic anhydrase isoforms. Although many exhibited weak inhibition, specific derivatives showed promising activity as potential lead compounds for further development .
  • Antitumor Properties :
    • Compounds similar to this compound were evaluated for their effects on FLT3 kinase, a target in acute myeloid leukemia (AML). Some derivatives demonstrated significant inhibitory activity against FLT3, suggesting potential therapeutic applications in oncology .

Case Studies

Several case studies highlight the relevance of this compound in therapeutic contexts:

StudyCompound TestedBiological ActivityIC50 Value
Isoxazole DerivativesCarbonic Anhydrase Inhibition96.0 μM
Quinazoline-Isolated IsoxazoleFLT3 Kinase Inhibition106 nM

These studies illustrate the compound's potential as a lead molecule for developing selective inhibitors targeting specific enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

4-(Isoquinolin-8-ylmethyl)-3-methyl-N-(1-(5-methylisoxazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide (Compound 52)

  • Structure: Features a pyrrole carboxamide core substituted with a 5-methylisoxazol-3-yl ethyl group and an isoquinoline-methyl group .
  • Synthesis : Synthesized via reaction of 1-(5-methylisoxazol-3-yl)ethanamine with intermediate 221, yielding 25% .
  • Key Data :
    • Molecular weight: 375.0 g/mol
    • ESIMS m/z: 375.0
    • LCMS purity: 96.70%

Comparison : Unlike the target compound’s azetidine core, Compound 52 uses a pyrrole ring, which may alter electronic properties and steric bulk. The ethyl linker in Compound 52 could increase conformational flexibility compared to the direct azetidine-isoxazole linkage in the target molecule.

2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl)acetamide (Compound 1)

  • Structure : A sulfonamide derivative with dual chloroacetamide and 5-methylisoxazole groups .
  • Synthesis: Prepared by reacting 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with chloroacetyl chloride in dimethylformamide .
  • Key Data: Molecular weight: Not explicitly stated (estimated ~400 g/mol based on formula).

Comparison : The sulfonamide backbone contrasts sharply with the azetidine-carboxamide scaffold of the target compound. Sulfonamides are often associated with antimicrobial activity (e.g., sulfamethoxazole), suggesting divergent biological applications .

Analogs with Azetidine or Related Cores

N-(4-(N-Acetylsulfamoyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide (CAS: 1396885-26-9)

  • Structure : Shares the azetidine-3-carboxamide core but incorporates an acetylsulfamoylphenyl group instead of a second isoxazole .
  • Key Data :
    • Molecular formula: C₁₇H₁₈N₄O₆S
    • Molecular weight: 406.4 g/mol

This modification may enhance solubility but reduce metabolic stability due to the sulfonamide’s susceptibility to enzymatic cleavage.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for N-(5-methylisoxazol-3-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide?

Methodological Answer:
Synthesis typically involves multi-step heterocyclic coupling. For example, analogous isoxazole-azetidine derivatives are synthesized via:

  • Step 1 : Condensation of 5-methylisoxazole-3-carboxylic acid with azetidine precursors under coupling agents like EDCI/HOBt (common in amide bond formation).
  • Step 2 : Cyclization under reflux conditions (e.g., ethanol or acetic acid) with catalysts such as ammonium acetate.
  • Optimization : Adjust solvent polarity (DMF vs. ethanol) to improve yield, and monitor reaction progress via TLC. Crystallization from ethanol/water mixtures enhances purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1600–1700 cm⁻¹) and isoxazole ring vibrations.
  • NMR : 1^1H NMR resolves methyl groups (δ 2.0–2.5 ppm) and azetidine protons (δ 3.5–4.5 ppm). 13^13C NMR confirms carbonyl carbons (~165–175 ppm).
  • MS : Molecular ion peaks (e.g., m/z 348 [M⁺]) validate molecular weight.
  • Conflict Resolution : Use 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals. Cross-validate with elemental analysis for stoichiometry .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., GSK-3β kinase). Prioritize binding poses with low RMSD values and high affinity scores.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Validate with in vitro assays (e.g., enzyme inhibition) .

Advanced: What strategies guide structure-activity relationship (SAR) studies for isoxazole-azetidine derivatives?

Methodological Answer:

  • Core Modifications : Replace the azetidine ring with pyrrolidine or piperidine to assess ring size impact on target binding.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) on the isoxazole ring to enhance electrophilicity.
  • Bioisosterism : Substitute the carboxamide with sulfonamide groups to improve solubility .

Advanced: How should researchers address contradictions in stability data during formulation studies?

Methodological Answer:

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.
  • Analytical Triangulation : Combine HPLC (purity), LC-MS (degradants), and DSC (melting point shifts) to resolve stability discrepancies.
  • Incompatibility Screening : Test excipients (e.g., PEG vs. lactose) via accelerated stability studies .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H335).
  • Spill Management : Avoid dust generation; use ethanol-dampened cloths for cleanup. Dispose via licensed waste services (Category 4 acute toxicity, H302) .

Advanced: How can researchers evaluate potential pharmacological applications (e.g., anti-inflammatory or anticancer activity)?

Methodological Answer:

  • In Vitro : Test COX-2 inhibition (ELISA) for anti-inflammatory activity. Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity.
  • In Vivo : Administer in murine models (e.g., carrageenan-induced paw edema) with dose escalation (10–100 mg/kg) .

Advanced: What green chemistry principles can be applied to improve synthesis sustainability?

Methodological Answer:

  • Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalyst Recycling : Use immobilized enzymes (e.g., lipases) for amide bond formation.
  • Waste Reduction : Employ flow chemistry to minimize solvent use and improve atom economy .

Advanced: How can degradation products be identified and quantified under accelerated storage conditions?

Methodological Answer:

  • Forced Degradation : Use 0.1 M HCl/NaOH (hydrolysis) and 3% H₂O₂ (oxidation).
  • LC-HRMS : Identify degradants via accurate mass (<5 ppm error). Compare fragmentation patterns with reference standards.
  • Quantification : Develop a validated UPLC method with PDA detection (λ = 254 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.